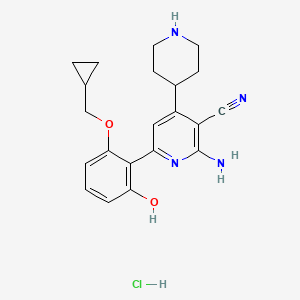IKK-2 Inhibitor VIII
CAS No.: 406209-26-5
Cat. No.: VC7844663
Molecular Formula: C21H25ClN4O2
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 406209-26-5 |
|---|---|
| Molecular Formula | C21H25ClN4O2 |
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C21H24N4O2.ClH/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13;/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25);1H |
| Standard InChI Key | QVYAMWAKDKEKMM-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O.Cl |
| Canonical SMILES | C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
IKK-2 Inhibitor VIII exists in two primary forms: the free base (C₂₁H₂₄N₄O₂) and the hydrochloride salt (C₂₁H₂₅ClN₄O₂). The free base has a molecular weight of 364.4 g/mol , while the hydrochloride form weighs 400.9 g/mol . The compound’s structure features a 2-amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-(piperidin-4-yl)nicotinonitrile core, with the hydrochloride salt enhancing solubility for experimental use .
Table 1: Key Chemical Properties
The compound’s 3D conformation reveals critical interactions with IKKβ’s ATP-binding pocket, particularly through hydrogen bonding with Glu149 and backbone amides in the kinase domain .
Mechanism of Action and Kinase Selectivity
IKK-2 Inhibitor VIII selectively targets the IKKβ subunit within the IKK complex (comprising IKKα, IKKβ, and NEMO/IKKγ), which regulates canonical NF-κB signaling. Upon activation by upstream kinases like TAK1, IKKβ phosphorylates IκBα at Ser32/Ser36, marking it for proteasomal degradation and enabling NF-κB nuclear translocation . The inhibitor blocks this process by competitively binding to IKKβ’s kinase domain, preventing autophosphorylation at Ser177/Ser181 required for activation .
Kinase profiling across 140 targets reveals exceptional selectivity:
-
Near-complete sparing: IKKε (87%), TBK1 (80%), and MAPK family members (e.g., ERK1: 15% inhibition)
-
Off-target effects: Moderate inhibition of CDK2-Cyclin A (68% inhibition) and JAK2 (73% inhibition) at 10 μM
This selectivity profile enables precise dissection of IKKβ-dependent pathways without broad kinase interference.
Pharmacological and Functional Properties
In Vitro Efficacy
In cellular models, IKK-2 Inhibitor VIII:
-
Suppresses TNFα-induced NF-κB reporter activity (IC₅₀ = 40 nM in A549 cells)
-
Inhibits growth of HTLV-1-infected T-cell lines (IC₅₀ = 3.1–23.6 μM)
-
Blocks LMP1-mediated JNK activation in B-cells, revealing IKKβ’s non-canonical signaling role
In Vivo Performance
Rodent studies demonstrate:
-
Anti-inflammatory activity: 1 mg/kg dose reduces arachidonic acid-induced ear edema by 62%
-
Favorable pharmacokinetics: Low clearance (0.33 L/h/kg in rats), half-life >4 hours
Research Applications and Therapeutic Implications
Inflammation and Autoimmunity
The compound’s efficacy in suppressing NF-κB-driven cytokine production (e.g., IL-6, TNFα) has been validated in macrophage and synovial cell models, supporting its use in studying rheumatoid arthritis and sepsis .
Oncology
IKK-2 Inhibitor VIII induces apoptosis in NF-κB-dependent cancers:
-
Adult T-cell leukemia: Selectively kills HTLV-1-infected cells (IC₅₀ = 3.1 μM vs. 23.6 μM in Jurkat)
-
Lymphoma: Blocks LMP1/NF-κB survival signals in EBV-transformed B-cells
Virology
Studies utilizing this inhibitor have elucidated mechanisms of viral latency maintenance, particularly in herpesviruses exploiting NF-κB for persistent infection .
| Parameter | Recommendation |
|---|---|
| Stock solution | 10 mM in DMSO |
| Working concentration | 10 nM–10 μM |
| Cell permeability | High (Papp = 62.3×10⁻⁷ cm/s) |
| Light sensitivity | Protect from light |
Stability testing indicates >95% purity retention at -20°C for 24 months when stored desiccated .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume